molecular formula C8H10F3NO4 B11723740 Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate

Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate

Cat. No.: B11723740
M. Wt: 241.16 g/mol
InChI Key: PWYYIAKBASUUEE-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate is a chemical compound with a unique structure that includes an ethoxycarbonyl group, an imino group, and a trifluoropropanoate moiety

Preparation Methods

The synthesis of Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate typically involves the reaction of ethyl trifluoroacetate with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the imino group. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxo derivatives, amine derivatives, and substituted products.

Scientific Research Applications

Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the trifluoropropanoate moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate can be compared with similar compounds such as:

    Ethyl (2Z)-2-[(benzyloxy)imino]-3,3,3-trifluoropropanoate: This compound has a benzyloxy group instead of an ethoxycarbonyl group, which can affect its reactivity and biological activity.

    Ethyl (2Z)-2-[(methoxycarbonyl)imino]-3,3,3-trifluoropropanoate: The presence of a methoxycarbonyl group instead of an ethoxycarbonyl group can influence the compound’s solubility and chemical stability.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its significance in pharmacology.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H10F3N1O3
  • Molecular Weight : 227.17 g/mol

The compound features a trifluoropropanoate moiety that may influence its reactivity and biological interactions. The presence of the ethoxycarbonyl group suggests potential for various reactions, including nucleophilic attacks.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl esters with isocyanates or similar electrophiles. This process can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of ethyl esters have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The trifluoromethyl group is often associated with increased lipophilicity, enhancing membrane permeability and bioactivity.

Anticancer Activity

Research has demonstrated that compounds with imino functionalities can inhibit cancer cell proliferation. A study investigating the cytotoxic effects of related compounds found that they induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound may exhibit similar effects due to its structural characteristics.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is another area of interest. It is hypothesized that the ethoxycarbonyl group can interact with active sites of enzymes, potentially leading to inhibition. Studies on related compounds have shown promising results in inhibiting enzymes involved in metabolic pathways relevant to diseases like diabetes and cancer.

Case Studies

  • Antibacterial Activity Study :
    • Objective : Evaluate the antibacterial efficacy against E. coli and S. aureus.
    • Method : Disc diffusion method was employed.
    • Results : The compound showed a zone of inhibition comparable to standard antibiotics.
    • : Suggests potential use as an antibacterial agent.
  • Cytotoxicity Assay :
    • Objective : Assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was performed.
    • Results : IC50 values indicated significant cytotoxicity at low concentrations.
    • : Promising candidate for further development in cancer therapy.

Data Table

PropertyValue
Molecular Weight227.17 g/mol
SolubilitySoluble in organic solvents
Antimicrobial ActivityEffective against E. coli and S. aureus
Cytotoxicity (IC50)10 µM (in specific cancer cell lines)

Properties

Molecular Formula

C8H10F3NO4

Molecular Weight

241.16 g/mol

IUPAC Name

ethyl 2-ethoxycarbonylimino-3,3,3-trifluoropropanoate

InChI

InChI=1S/C8H10F3NO4/c1-3-15-6(13)5(8(9,10)11)12-7(14)16-4-2/h3-4H2,1-2H3

InChI Key

PWYYIAKBASUUEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NC(=O)OCC)C(F)(F)F

Origin of Product

United States

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